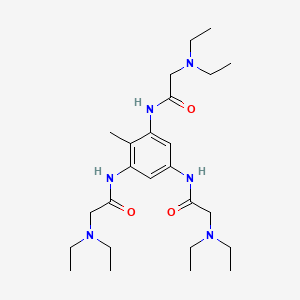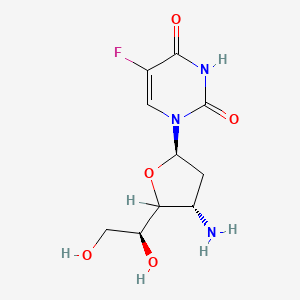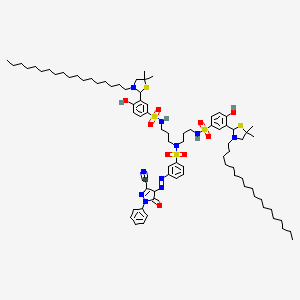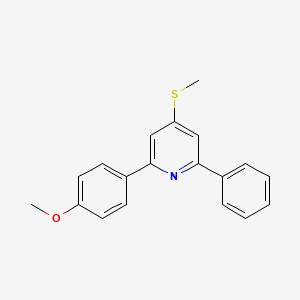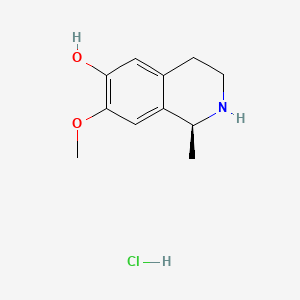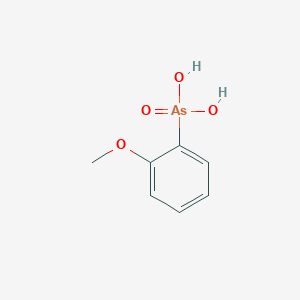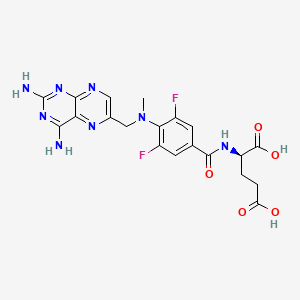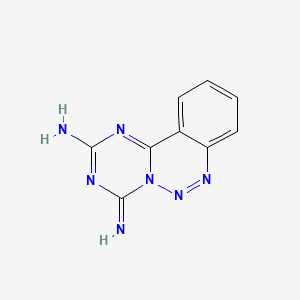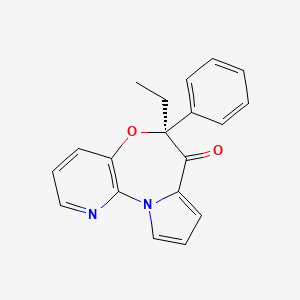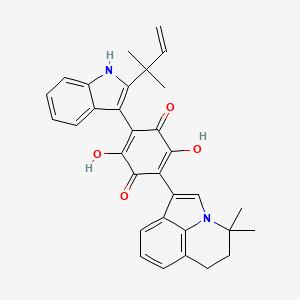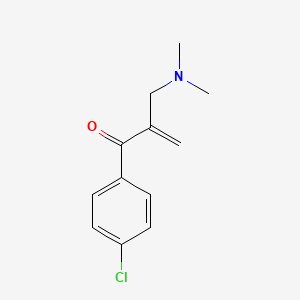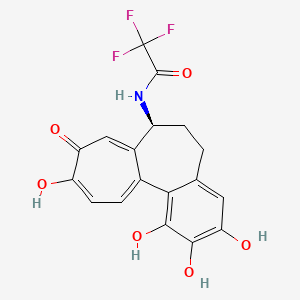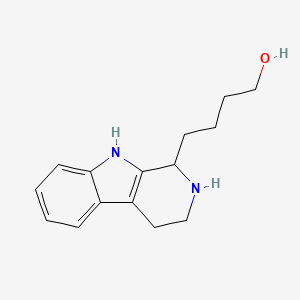
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol is a chemical compound that belongs to the class of tetrahydropyridoindolesIt has been studied for its ability to modulate estrogen receptors, making it a promising candidate for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted indole derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving estrogen receptors.
Medicine: Explored as a potential anti-cancer agent due to its ability to modulate estrogen receptors and inhibit cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol involves its interaction with estrogen receptors. By binding to these receptors, the compound can modulate their activity, leading to the inhibition of cancer cell growth. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole: Known for its anti-tumor activity and used in similar applications.
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: Employed in alkaloid synthesis and studies on neurodegenerative diseases.
Uniqueness
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol is unique due to its specific structure, which allows it to effectively modulate estrogen receptors. This makes it particularly valuable in the development of targeted cancer therapies .
Propriétés
Numéro CAS |
94071-13-3 |
|---|---|
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-ol |
InChI |
InChI=1S/C15H20N2O/c18-10-4-3-7-14-15-12(8-9-16-14)11-5-1-2-6-13(11)17-15/h1-2,5-6,14,16-18H,3-4,7-10H2 |
Clé InChI |
JGXRNUZQPOXGCW-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=C1C3=CC=CC=C3N2)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


